molecular formula C15H20N2O3 B1469325 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione CAS No. 1353496-75-9

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione

Cat. No. B1469325
M. Wt: 276.33 g/mol
InChI Key: BNVYXNOKDCLJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione, also known as MBP-2, is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been used in numerous studies, ranging from drug design to biochemistry. MBP-2 is a white, crystalline compound with a molecular weight of 213.2 g/mol. Its chemical formula is C12H17N3O.

Mechanism Of Action

The mechanism of action of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is not fully understood. However, it is believed that 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione binds to certain receptors in the body, such as the serotonin receptor, which then triggers a cascade of reactions that lead to the desired effect.

Biochemical And Physiological Effects

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce levels of the stress hormone cortisol. It has also been found to reduce anxiety and depression-like behaviors in mice. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce inflammation and improve wound healing in rats. Finally, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce the risk of stroke in mice.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione in laboratory experiments is its versatility. It can be used in a variety of studies, ranging from drug design to biochemistry. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is relatively easy to synthesize and is relatively stable. However, one limitation of using 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain studies.

Future Directions

The potential future directions for 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione include further studies of its biochemical and physiological effects. In particular, more studies are needed to better understand its mechanism of action and to identify potential therapeutic uses. In addition, further studies are needed to explore the potential of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione as a drug delivery system. Finally, further studies are needed to explore the potential of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione as a diagnostic tool.

Scientific Research Applications

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in a variety of scientific research applications. It has been used in drug design studies to identify new drugs and to study the pharmacological properties of existing drugs. It has also been used in biochemistry studies to study the structure and function of proteins. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in cell culture studies to study the effects of drugs on cells. Finally, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in molecular biology studies to study the structure and function of DNA and RNA.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-6-propylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-5-13-15(19)16-9-14(18)17(13)10-11-6-4-7-12(8-11)20-2/h4,6-8,13H,3,5,9-10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVYXNOKDCLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.